Cas no 2460740-30-9 ((1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid)

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic sulfur-containing carboxylic acid with a rigid molecular framework, offering unique steric and electronic properties. Its (1S,5R) stereochemistry and thia-bridged structure make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound's constrained geometry enhances selectivity in chiral derivatization and ligand design, while the carboxylic acid functionality allows for further functionalization. Its stability and well-defined conformation are advantageous for studying structure-activity relationships in medicinal chemistry. This scaffold is particularly useful in the development of enzyme inhibitors and bioactive molecules, where precise spatial orientation is critical. High purity and consistent stereochemical integrity ensure reliable performance in research and industrial processes.
(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid structure
2460740-30-9 structure
Product Name:(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid
CAS No:2460740-30-9
MF:C9H14O2S
MW:186.271261692047
CID:5360871
Update Time:2025-10-28

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid
    • Z4521801945
    • (1R,5S,7r)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
    • Inchi: 1S/C9H14O2S/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
    • InChI Key: GAWIFYJHSBEVNM-DHBOJHSNSA-N
    • SMILES: S1C[C@@H]2CC(C(=O)O)C[C@H](C1)C2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.6

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid Pricemore >>

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(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid Related Literature

Additional information on (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid

Introduction to (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic Acid (CAS No. 2460740-30-9)

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid (CAS No. 2460740-30-9) is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiabicyclo compounds, which are characterized by their bicyclic structure with a sulfur atom bridging the two rings. The specific stereochemistry of this compound, denoted by the (1S,5R) configuration, adds to its complexity and potential utility in various biological applications.

The chemical structure of (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid is composed of a seven-membered ring fused to a five-membered ring, with a sulfur atom connecting the two rings at positions 1 and 5. The carboxylic acid group is attached to the seven-membered ring at position 7, making it a versatile functional group for further chemical modifications and derivatizations. This unique structure provides a robust scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid in various biological systems. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating a wide range of diseases, including cardiovascular disorders, neurological conditions, and metabolic syndromes. The ability of this compound to modulate GPCR activity has been explored in several preclinical studies, demonstrating its potential as a lead compound for drug discovery.

In addition to its potential as a GPCR modulator, (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid has shown promising results in anti-inflammatory and anti-cancer research. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells in vitro. These findings suggest that (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid may have therapeutic applications in inflammatory diseases and cancer treatment.

The synthesis of (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid is a challenging task due to its complex structure and specific stereochemistry. However, recent advancements in synthetic organic chemistry have led to the development of efficient and scalable methods for its production. One such method involves the use of chiral catalysts and asymmetric synthesis techniques to achieve high enantiomeric purity, which is crucial for its biological activity.

The pharmacokinetic properties of (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid have also been investigated in preclinical models. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further development as a therapeutic agent. Its low toxicity and high stability contribute to its suitability for use in various pharmaceutical formulations.

In conclusion, (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid (CAS No. 2460740-30-9) is a structurally unique compound with significant potential in medicinal chemistry and pharmaceutical research. Its ability to modulate GPCRs, inhibit inflammation, and reduce cancer cell proliferation makes it an attractive lead compound for drug discovery efforts. Ongoing research continues to explore its full therapeutic potential and optimize its properties for clinical applications.

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